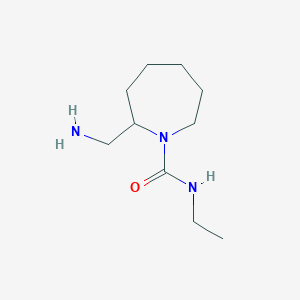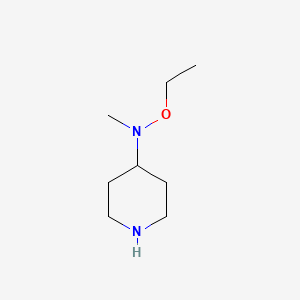
N-(6-Oxo-1,6-dihydropyrimidin-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea is a heterocyclic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by a pyrimidine ring fused with a urea moiety, making it a versatile molecule with significant applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea can be synthesized through the Biginelli reaction, a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea under acidic conditions . This method is efficient, cost-effective, and can be performed under solvent-free conditions using various catalysts such as Lewis acids and silica-supported solid acids .
Industrial Production Methods: Industrial production of 1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea typically involves the use of heterogeneous catalysts to improve yield and reduce reaction times. For example, the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst has been shown to be effective in the synthesis of dihydropyrimidinone analogs .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidinones and dihydropyrimidines, which have significant biological and pharmacological activities .
Applications De Recherche Scientifique
1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea involves its interaction with specific molecular targets and pathways. For instance, it can form hydrogen bonds with biological macromolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to self-assemble into nanostructures also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
2-Ureido-4[1H]-6-methyl-pyrimidinone: This compound is similar in structure and exhibits similar self-assembling properties.
Dihydropyrimidin-2(1H)-ones: These compounds share the pyrimidine ring structure and have comparable biological activities.
Uniqueness: 1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea stands out due to its unique combination of a pyrimidine ring and a urea moiety, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and self-assemble into functional materials makes it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
918626-54-7 |
|---|---|
Formule moléculaire |
C5H6N4O2 |
Poids moléculaire |
154.13 g/mol |
Nom IUPAC |
(6-oxo-1H-pyrimidin-2-yl)urea |
InChI |
InChI=1S/C5H6N4O2/c6-4(11)9-5-7-2-1-3(10)8-5/h1-2H,(H4,6,7,8,9,10,11) |
Clé InChI |
XUMIQAOMRDRPMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(NC1=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B13172522.png)


![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B13172538.png)

